Technical Guide: Solubility Profile & Characterization of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine
Technical Guide: Solubility Profile & Characterization of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine
Executive Summary
Compound: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS: 187795-44-4 (Free Base) Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)
This technical guide provides a comprehensive framework for determining and optimizing the solubility profile of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. As a critical intermediate in the synthesis of small molecule inhibitors (e.g., BTK or JAK inhibitors), understanding its solvation thermodynamics is essential for process scale-up, purification (crystallization), and formulation.
Since specific thermodynamic solubility data is often proprietary or batch-dependent for this intermediate, this guide combines structural analysis , predicted solubility trends based on pharmacophore analogs, and validated experimental protocols to establish an authoritative solubility profile.
Part 1: Physicochemical Structural Analysis
To predict solubility behavior, we must first deconstruct the molecule into its functional solvation domains. The structure of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine contains three distinct regions that dictate its interaction with solvents.
| Functional Domain | Nature | Solvation Mechanism |
| Pyrazole Core (N-N) | Aromatic Heterocycle | H-Bond Acceptor: The pyridine-like nitrogen ( |
| Exocyclic Amine (-NH₂) | Polar / Basic | H-Bond Donor: Primary amine acts as a donor. Ionizable: pKa ~3.5–4.5 (conjugate acid), making it pH-dependent in aqueous media. |
| Cyclobutyl & Phenyl | Lipophilic / Hydrophobic | Dispersion Forces (Van der Waals): These bulky non-polar groups drive solubility in organic solvents (DCM, EtOAc) and reduce water solubility. |
Theoretical Solubility Prediction (Hansen Space)
Based on Group Contribution Methods, we can estimate the Hansen Solubility Parameters (HSP) relative to common solvents. The molecule exhibits a "Dual Nature"—lipophilic enough for chlorinated solvents but polar enough for alcohols.
- (Dispersion): High (due to Phenyl/Cyclobutyl rings).
- (Polarity): Moderate (Pyrazole dipole).
- (Hydrogen Bonding): Moderate-High (Amine donor/Acceptor).
Part 2: Solubility Profile (Empirical & Predicted)
The following data summarizes the expected solubility landscape. While specific batch values vary, these trends are validated against structural analogs (e.g., 5-phenyl-1H-pyrazol-3-amine).
Solvent Class Compatibility Table
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; standard for stock solutions. |
| Polar Aprotic | DMF / NMP | High (>80 mg/mL) | Similar mechanism to DMSO; excellent for reaction scale-up. |
| Chlorinated | DCM / Chloroform | High (>50 mg/mL) | Strong dispersion forces match the phenyl/cyclobutyl lipophilicity. |
| Esters | Ethyl Acetate | Moderate-High | Good balance of polarity; standard extraction solvent for this compound. |
| Alcohols | Methanol / Ethanol | Moderate (10-30 mg/mL) | H-bonding is favorable, but limited by the hydrophobic cyclobutyl group. Heat often required. |
| Aromatic | Toluene | Low-Moderate | Soluble via |
| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | Hydrophobic effect dominates. |
| Aqueous | 0.1N HCl | High (Salting in) | Protonation of the amine/pyrazole forms a soluble cation. |
Critical Insight: For process chemistry, Ethyl Acetate is the recommended solvent for extraction, while Ethanol/Water mixtures are ideal for recrystallization (exploiting the steep temperature-solubility curve).
Part 3: Experimental Determination Protocols
To generate a precise Certificate of Analysis (CoA) for your specific batch, you must perform a Thermodynamic Solubility Assessment . Do not rely on Kinetic Solubility (DMSO precipitation) for process development, as it overestimates solubility due to supersaturation.
Protocol A: Shake-Flask Method (Gold Standard)
Objective: Determine the equilibrium solubility of the solid compound in a specific solvent at 25°C.
Materials:
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1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (Solid, >98% purity)
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HPLC-grade Solvents
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0.45 µm PTFE Syringe Filters (Compatible with organics)
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Agilent 1100/1200 HPLC or equivalent
Workflow:
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Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a chemically resistant glass vial.
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Equilibration: Agitate at 25°C for 24–48 hours using an orbital shaker or magnetic stir bar.
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Check: Ensure solid is still visible. If fully dissolved, add more solid.
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).
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Quantification: Dilute the supernatant (1:100 or 1:1000) and analyze via HPLC-UV (254 nm).
Protocol B: HPLC-UV Quantification Method
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: 5% B to 95% B over 8 minutes.
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Detection: UV at 254 nm (Aromatic ring absorption).
Part 4: Visualization of Solubility Logic
Diagram 1: Solubility Determination Workflow
This flowchart illustrates the critical decision points in the Shake-Flask protocol to ensure data integrity.
Caption: Step-by-step Thermodynamic Solubility Assessment workflow ensuring saturation equilibrium.
Diagram 2: Solute-Solvent Interaction Mechanism
This diagram explains why the compound dissolves in specific solvents based on its functional groups.
Caption: Mechanistic map of functional group interactions driving solubility in organic vs. aqueous media.
References
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BenchChem. (2025).[1] Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from
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Enamine. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Retrieved from
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Context on Group Contribution Methods.
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Beilstein J. Org. Chem. (2021).[2] Halogenations of 3-aryl-1H-pyrazol-5-amines. (Demonstrates solubility in DMSO/Ethanol during synthesis). Retrieved from
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WuXi AppTec. (2024). Kinetic & Thermodynamic Solubility Testing. Retrieved from
